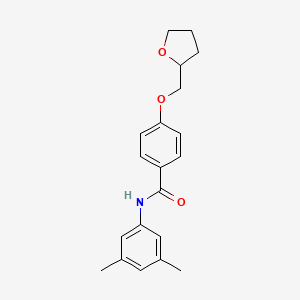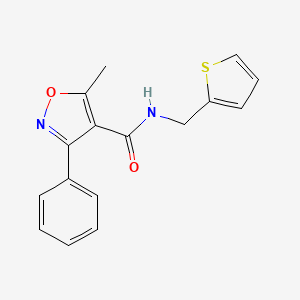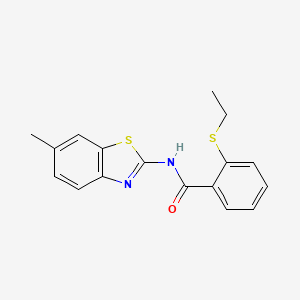![molecular formula C23H22ClN3O3S B4630025 N-[3-{[(3-chloro-4-methylphenyl)amino]carbonyl}-4-(4-morpholinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4630025.png)
N-[3-{[(3-chloro-4-methylphenyl)amino]carbonyl}-4-(4-morpholinyl)phenyl]-2-thiophenecarboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds typically involves the condensation of chloro-isocyanato compounds with amines, followed by cyclization processes. For instance, the synthesis of a closely related compound involved the condensation of 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene with 4-morpholino-1H-indazol-3-amine, which was prepared from 2,6-difluorobenzonitrile by amination with morpholine and then cyclization with hydrazine hydrate (Ji et al., 2018).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by X-ray crystallography, revealing the precise arrangement of atoms and the crystal system they belong to. The structure typically features a complex arrangement of rings, including the morpholino and thiophene groups, contributing to the molecule's overall shape and properties.
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, reflecting their chemical properties. The presence of functional groups such as the carboxamide, morpholino, and thiophene rings allows for a range of interactions and reactions that can be leveraged in synthetic and biological contexts.
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments. These properties are influenced by the molecular structure and the specific functional groups present in the compound.
Chemical Properties Analysis
The chemical properties are defined by the compound's reactivity and interactions with other molecules. The presence of amino, carboxamide, and thiophene groups plays a significant role in determining these properties, influencing how the compound can be used in further chemical reactions and its potential biological activity.
For detailed insights and further reading on related compounds and their properties, refer to the following sources:
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
N-[3-{[(3-chloro-4-methylphenyl)amino]carbonyl}-4-(4-morpholinyl)phenyl]-2-thiophenecarboxamide and its derivatives have been synthesized and analyzed for their structural properties. For example, a compound with a similar structure, 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, was synthesized through condensation and cyclization processes, revealing distinct inhibitory capacities against cancer cell lines like A549 and BGC-823 (Ji et al., 2018). Another study on the crystal structures of anticonvulsant enaminones, including compounds with chlorophenyl and methylphenyl groups similar to the core structure of interest, showed significant conformations affecting their biological activity (Kubicki et al., 2000).
Antitumor Activities
Compounds related to this compound have demonstrated notable antitumor activities. For instance, the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide and its crystal structure analysis revealed its potential in inhibiting the proliferation of certain cancer cell lines, showcasing the therapeutic potential of such compounds (Hao et al., 2017).
Biological and Antimicrobial Activities
The structural framework of this compound lends itself to various biological activities. A study on clubbed quinazolinone and 4-thiazolidinone compounds, which share a similar structural motif, demonstrated potent in vitro antibacterial and antifungal activities, suggesting the broad spectrum of biological efficacy these compounds might possess (Desai et al., 2011).
Neuroprotective and Anticonvulsant Effects
Compounds with morpholine and thiazole components have been investigated for their neuroprotective and anticonvulsant effects. For example, the synthesis and evaluation of various 2-aminothiazoles and 2-thiazolecarboxamides revealed some derivatives with significant anti-anoxic activity, highlighting the potential of such compounds in treating neurological disorders (Ohkubo et al., 1995).
Propiedades
IUPAC Name |
N-[3-[(3-chloro-4-methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O3S/c1-15-4-5-17(14-19(15)24)25-22(28)18-13-16(26-23(29)21-3-2-12-31-21)6-7-20(18)27-8-10-30-11-9-27/h2-7,12-14H,8-11H2,1H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZHSRGJZJDHSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=CS3)N4CCOCC4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B4629947.png)
![methyl 2-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4629951.png)
![1-(3,4-dichlorobenzyl)-4-{3-[4-(difluoromethoxy)phenyl]acryloyl}piperazine](/img/structure/B4629966.png)
![4-methoxy-2,3-dimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B4629984.png)


![N-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-9-hydroxy-9H-fluorene-9-carboxamide](/img/structure/B4630000.png)
![N-cyclopentyl-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4630004.png)
![methyl 4-({[4-(2,4-dichlorobenzyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4630009.png)


![N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4630038.png)
![2-[(4-bromophenyl)sulfonyl]-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B4630050.png)
